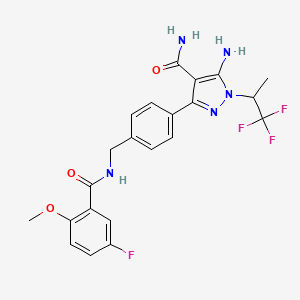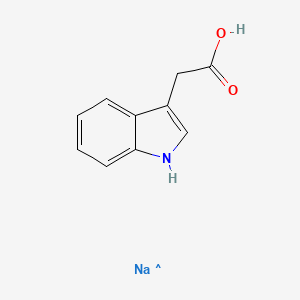
3-Indoleacetic acid (Sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Indoleacetic acid (Sodium) is a naturally occurring plant hormone belonging to the auxin class. It is known for its role in stimulating cell elongation and division, promoting plant growth and development. at high concentrations, it can exhibit growth-inhibiting effects, including epinasty and prevention of shoot and root growth .
准备方法
Synthetic Routes and Reaction Conditions: 3-Indoleacetic acid (Sodium) can be synthesized through various methods. One common method involves the use of indole-3-acetic acid, which is dissolved in a solvent such as ethanol or 1N sodium hydroxide. The solution is then brought to the desired volume with molecular biology grade water .
Industrial Production Methods: Industrial production of 3-Indoleacetic acid (Sodium) often involves microbial synthesis. Certain strains of bacteria, such as Enterobacter sp., are known to produce high yields of indole-3-acetic acid through the indole-3-pyruvic acid pathway. This microbial production method is advantageous due to its high efficiency and potential for large-scale production .
化学反应分析
Types of Reactions: 3-Indoleacetic acid (Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a plant hormone and its interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Indoleacetic acid (Sodium) can lead to the formation of indole-3-carboxylic acid .
科学研究应用
3-Indoleacetic acid (Sodium) has a wide range of scientific research applications:
作用机制
3-Indoleacetic acid (Sodium) exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. It promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound also interacts with other plant hormones, such as cytokinins and gibberellins, to coordinate growth and development .
相似化合物的比较
Indole-3-acetic acid: The parent compound of 3-Indoleacetic acid (Sodium), known for its role as a plant hormone.
Indole-3-butyric acid: Another auxin used in plant growth regulation, particularly for root initiation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for promoting fruit set and preventing premature fruit drop.
Uniqueness: 3-Indoleacetic acid (Sodium) is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more effective in certain applications, particularly in aqueous environments .
属性
分子式 |
C10H9NNaO2 |
|---|---|
分子量 |
198.17 g/mol |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |
InChI 键 |
IVIOYFFABXNWMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
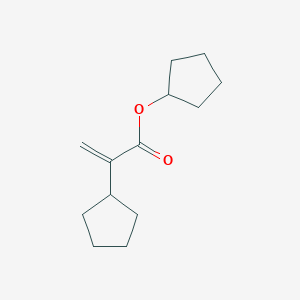
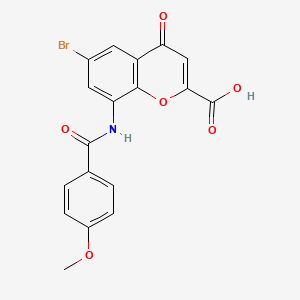


![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
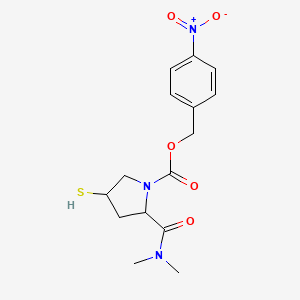
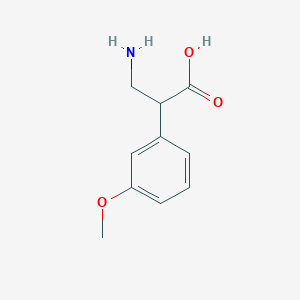

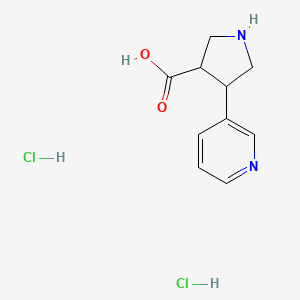
![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
